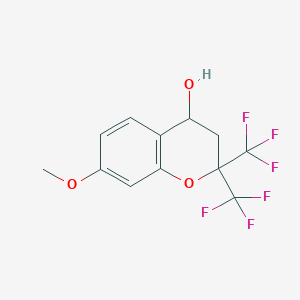![molecular formula C7H8N4O B13714891 [(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
[(E)-(pyridin-3-ylmethylidene)amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(pyridin-3-ylmethylidene)amino]urea is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.16 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and is stored under standard conditions .
Métodos De Preparación
The synthesis of [(E)-(pyridin-3-ylmethylidene)amino]urea typically involves the reaction of pyridine-3-carbaldehyde with urea under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
[(E)-(pyridin-3-ylmethylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyridinyl group or the urea moiety is replaced by other functional groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridin-3-ylmethylamine derivatives .
Aplicaciones Científicas De Investigación
[(E)-(pyridin-3-ylmethylidene)amino]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of [(E)-(pyridin-3-ylmethylidene)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and van der Waals interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
[(E)-(pyridin-3-ylmethylidene)amino]urea can be compared with other similar compounds, such as:
Pyrimidines: These compounds also contain nitrogen atoms in their ring structure and have similar applications in research and industry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
[(Z)-pyridin-3-ylmethylideneamino]urea |
InChI |
InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)/b10-5- |
Clave InChI |
HQOXNAZTHRZSNQ-YHYXMXQVSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N\NC(=O)N |
SMILES canónico |
C1=CC(=CN=C1)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
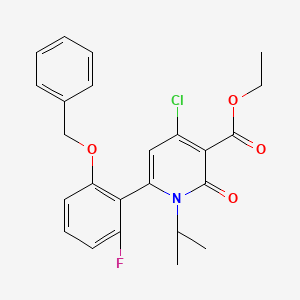
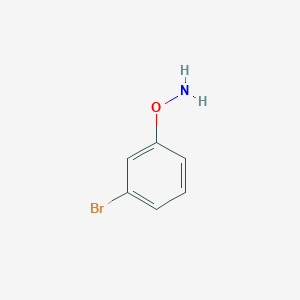
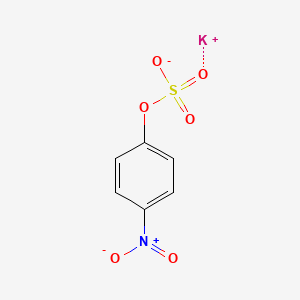
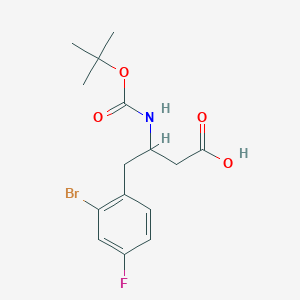
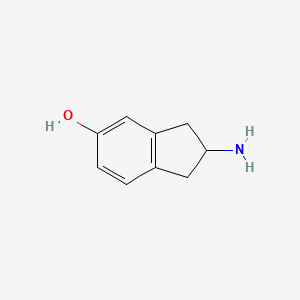
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethyl]pentanamide](/img/structure/B13714852.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)

![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
